molecular formula C18H15N3O3S2 B2750416 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide CAS No. 1021124-75-3

2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide

Cat. No.: B2750416
CAS No.: 1021124-75-3
M. Wt: 385.46
InChI Key: JEPFJJGQXCPWIF-UHFFFAOYSA-N
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Description

2-((5-Amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a thiazole-based acetamide derivative with a benzodioxolyl substituent. Its structure features a central thiazole ring substituted with an amino group at position 5 and a phenyl group at position 2. The thiazole is linked via a thioether bridge to an acetamide moiety, which is further attached to a benzo[1,3]dioxol-5-yl group.

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c19-17-16(11-4-2-1-3-5-11)21-18(26-17)25-9-15(22)20-12-6-7-13-14(8-12)24-10-23-13/h1-8H,9-10,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPFJJGQXCPWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(S3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The resulting thiazole derivative is then subjected to amination to introduce the amino group at the 5-position.

    Thioether Formation: The amino-thiazole is reacted with a halogenated acetamide derivative to form the thioether linkage.

    Coupling with Benzo[d][1,3]dioxole: Finally, the benzo[d][1,3]dioxole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives or ring-opened products.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties, such as 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide, exhibit promising anticancer properties.

Mechanism of Action:

  • Apoptosis Induction : Studies have demonstrated that derivatives of thiazole can induce apoptosis in various cancer cell lines. For instance, research on related thiazole compounds has shown significant cytotoxic effects against HeLa and A549 cell lines, with EC50 values indicating moderate to high toxicity levels .

Case Study: Cytotoxicity Evaluation

CompoundCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Related Thiazole DerivativeHeLa15Significant apoptosis induction
Other DerivativesA54910High cytotoxicity

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. Thiazole derivatives are known for their effectiveness against a range of pathogens.

Mechanism of Action:

  • Inhibition of Bacterial Growth : Thiazoles have been reported to exhibit activity against Mycobacterium tuberculosis and Candida species. The presence of electron-withdrawing and donating groups in the thiazole structure enhances its antimicrobial efficacy .

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Observations
Mycobacterium tuberculosis0.5 µg/mLEffective inhibition observed
Candida albicans3.92–4.01 mMActive against fungal strains

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of thiazole compounds in relation to Alzheimer's disease.

Mechanism of Action:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cognitive function in neurodegenerative disorders .

Case Study: Inhibition Studies

CompoundIC50 (µM)Observations
Thiazole-based derivative2.7Strong inhibitory activity against AChE

Mechanism of Action

The mechanism of action of 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the benzo[d][1,3]dioxole moiety could enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations:

  • Thiazole Core Modifications: Compound 4c (): N-(5-Methyl-4-phenylthiazol-2-yl) derivatives with tetrazole substituents exhibit selective cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀ = 23.30 µM) . Compound 9c (): Bromophenyl-substituted thiazole-triazole derivatives (e.g., 9c) demonstrated enhanced binding in docking studies, suggesting substituents like bromine improve target interaction .
  • Benzodioxolyl Modifications: BLD-853351-76-5 (): A derivative with a furan-linked quinazolinone-thioacetamide group showed distinct physicochemical properties (98% purity) compared to the target compound, highlighting the role of electron-withdrawing groups in stability .

Biological Activity

The compound 2-((5-amino-4-phenylthiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the contexts of antibacterial, anticancer, and anti-inflammatory effects. This article synthesizes available research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acetamide functional group. The thiazole ring is known for its diverse biological activities, contributing to the compound's potential therapeutic effects.

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, derivatives containing the thiazole moiety have demonstrated significant cytotoxic effects against human cancer cell lines. For example:

  • Compound Efficacy : In studies involving human lung adenocarcinoma (A549) and colon cancer (HT-29) cell lines, certain thiazole derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µM)
    Thiazole Derivative AA549<10
    Thiazole Derivative BHT-29<15

The mechanisms underlying the biological activity of thiazole derivatives often involve:

  • Inhibition of Kinases : Some thiazole compounds have been identified as Src kinase inhibitors, which play a crucial role in cancer cell proliferation .
  • Induction of Apoptosis : Compounds have shown the ability to increase apoptotic fractions in cancer cells, suggesting their potential as pro-apoptotic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and substituents on the benzo[d][1,3]dioxole moiety significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anticancer activity by improving interactions with target proteins .
    SubstituentEffect on Activity
    -OCH3Increases potency
    -ClDecreases potency

Case Studies

Several case studies have highlighted the effectiveness of related compounds:

  • Study on Anti-Tubercular Activity : A series of thiazole derivatives were tested for their ability to inhibit M. tuberculosis, revealing that specific modifications led to enhanced efficacy against drug-resistant strains .
  • Antitumor Activity Assessment : In a comparative study of various thiazole-based compounds against cancer cell lines, certain derivatives showed selective toxicity towards tumor cells while sparing normal cells .

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